

An In-depth Technical Guide to 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

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Compound of Interest

Compound Name: 3-Bromo-5-(piperidin-1-ylmethyl)pyridine

Cat. No.: B1376331

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-Bromo-5-(piperidin-1-ylmethyl)pyridine**. This compound is a halogenated pyridine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. While specific biological activity data for this molecule is not extensively documented in peer-reviewed literature, its structural motifs—a bromopyridine core and a piperidinomethyl side chain—are prevalent in a wide range of pharmacologically active compounds. This guide details plausible synthetic routes with generalized experimental protocols for analogous compounds, summarizes its key chemical data, and discusses its potential utility as a building block for more complex molecules. Safety information, based on related chemical structures, is also provided to ensure safe handling and use in a laboratory setting.

Chemical and Physical Properties

3-Bromo-5-(piperidin-1-ylmethyl)pyridine is a heterocyclic compound containing a pyridine ring substituted with a bromine atom and a piperidinomethyl group. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the piperidinomethyl moiety is a common feature in centrally active and other therapeutic agents.

Identifier	Value
IUPAC Name	3-Bromo-5-(piperidin-1-ylmethyl)pyridine
CAS Number	866327-70-0[1]
Molecular Formula	C ₁₁ H ₁₅ BrN ₂
Molecular Weight	255.16 g/mol

Property	Value
Physical State	Solid (predicted)
Solubility	Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate (predicted).
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances.

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **3-Bromo-5-(piperidin-1-ylmethyl)pyridine** is not readily available, its structure suggests two primary and highly plausible synthetic strategies. The following sections detail these routes with generalized experimental protocols based on well-established chemical transformations for similar compounds.

Route 1: Synthesis via Nucleophilic Substitution

This common two-step pathway begins with the radical bromination of a methylpyridine precursor, followed by a nucleophilic substitution with piperidine.

Step 1: Radical Bromination of 3-Bromo-5-methylpyridine

The first step involves the formation of a bromomethyl intermediate from the corresponding methylpyridine using a radical initiator and a bromine source like N-Bromosuccinimide (NBS).

- Experimental Protocol (General Procedure):
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-5-methylpyridine (1.0 equivalent) in a suitable solvent such as carbon tetrachloride (CCl_4).
 - Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
 - Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
 - Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
 - Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
 - Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-(bromomethyl)pyridine.
 - Purify the product by flash column chromatography on silica gel.

Step 2: Nucleophilic Substitution with Piperidine

The bromomethyl intermediate is then reacted with piperidine to yield the final product.

- Experimental Protocol (General Procedure):
 - Dissolve the purified 3-bromo-5-(bromomethyl)pyridine (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
 - To this solution, add piperidine (2.0-3.0 equivalents). The excess piperidine also serves as a base to neutralize the hydrobromic acid byproduct.
 - Stir the reaction mixture at room temperature for an extended period (typically 12-24 hours), monitoring for the disappearance of the starting material by TLC.

- Once the reaction is complete, remove the solvent in vacuo.
- Partition the residue between water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, wash with brine to remove any remaining water-soluble impurities, and dry over an anhydrous drying agent.
- Concentrate the organic phase and purify the crude product by column chromatography to obtain pure **3-Bromo-5-(piperidin-1-ylmethyl)pyridine**.



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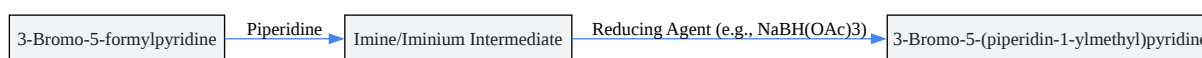
Caption: Synthetic pathway via nucleophilic substitution.

Route 2: Synthesis via Reductive Amination

An alternative and often milder approach is the reductive amination of an aldehyde precursor with piperidine using a suitable reducing agent.

- Experimental Protocol (General Procedure):
 - In a reaction vessel, dissolve 3-bromo-5-formylpyridine (1.0 equivalent) and piperidine (1.1-1.5 equivalents) in a suitable solvent, such as methanol, dichloromethane, or 1,2-dichloroethane.
 - Stir the solution at room temperature for a short period to allow for the formation of the iminium ion intermediate.
 - Add a mild reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or sodium cyanoborohydride (NaBH_3CN) (1.2-2.0 equivalents), portion-wise to the reaction mixture.
 - Continue to stir at room temperature and monitor the reaction's progress by TLC.

- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product into an organic solvent like dichloromethane.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the resulting crude product by flash column chromatography to yield **3-Bromo-5-(piperidin-1-ylmethyl)pyridine**.



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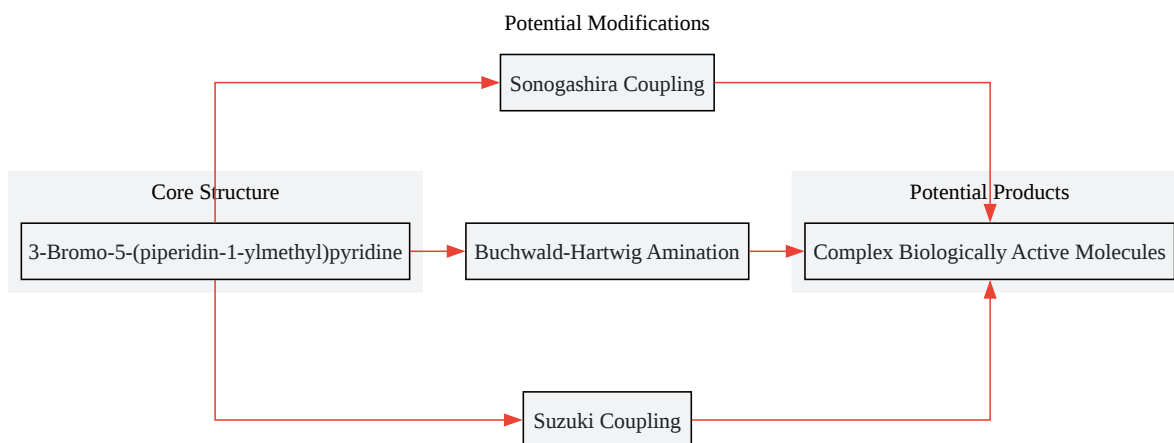
Caption: Synthetic pathway via reductive amination.

Potential Applications in Drug Discovery and Medicinal Chemistry

3-Bromo-5-(piperidin-1-ylmethyl)pyridine is primarily recognized as a synthetic intermediate or building block in the chemical literature.[2] The true value of this compound lies in its potential for the synthesis of more elaborate molecules for drug discovery.

- **Versatile Synthetic Handle:** The carbon-bromine bond on the pyridine ring is amenable to a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions.[2] This allows for the facile introduction of aryl, heteroaryl, amino, and alkyne functionalities at the 3-position of the pyridine ring.
- **Pharmacologically Relevant Scaffolds:** The pyridine ring is a common scaffold in numerous biologically active molecules.[2] Similarly, the piperidine moiety is a well-known pharmacophore present in a vast number of approved drugs, particularly those targeting the central nervous system. The combination of these two structural features in **3-Bromo-5-**

(piperidin-1-ylmethyl)pyridine makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications.



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Caption: Potential for chemical diversification.

Safety and Handling

No specific safety data sheet (SDS) is available for **3-Bromo-5-(piperidin-1-ylmethyl)pyridine**. The following safety information is based on analogous bromopyridine and piperidine derivatives and should be considered as a guideline for safe laboratory practices.

Hazard Class	Description
Acute Toxicity (Oral)	May be harmful if swallowed.
Skin Corrosion/Irritation	May cause skin irritation.
Serious Eye Damage/Irritation	May cause serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield.
- Hand Protection: Compatible chemical-resistant gloves.
- Skin and Body Protection: Laboratory coat and appropriate protective clothing.
- Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.

First Aid Measures:

- If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Always consult a comprehensive Safety Data Sheet for the specific compound or a close structural analog before handling.

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References

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